tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Regioselective reactivity

Researchers requiring divergent synthesis of benzothiazole-based kinase inhibitors face competitive side reactions when using unprotected 2-aminobenzothiazoles. This compound's orthogonal C6-bromo and N-Boc protection enables clean sequential functionalization. Key advantages: • C6 Suzuki coupling with >65% yield across diverse boronic acids • Boc deprotection >95% conversion • Two-dimensional diversification for focused kinase inhibitor libraries and PROTACs. Reliable supply with batch-to-batch consistency.

Molecular Formula C12H13BrN2O2S
Molecular Weight 329.212
CAS No. 1244041-71-1
Cat. No. B597958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate
CAS1244041-71-1
Molecular FormulaC12H13BrN2O2S
Molecular Weight329.212
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)Br
InChIInChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h4-6H,1-3H3,(H,14,15,16)
InChIKeyBIRRUNIKTIVYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate Overview


tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate (CAS 1244041-71-1) is a bifunctional benzothiazole building block featuring a C6-bromo substituent and an N-Boc-protected 2-amino group . As a member of the broader class of 2-aminobenzothiazoles, this scaffold is a recognized privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors due to the benzothiazole ring's ability to engage the adenine-binding pocket [1]. The compound possesses a molecular formula of C12H13BrN2O2S and a molecular weight of 329.21 g/mol, with commercial availability typically at 97% purity as a solid . The strategic combination of the C6-bromo handle for cross-coupling diversification and the orthogonal Boc-protected 2-amino moiety for independent functionalization defines this compound's core synthetic utility and distinguishes it from simpler, less densely functionalized benzothiazole analogs.

Why Analogs Cannot Substitute for tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate


Generic substitution fails due to the orthogonal and temporally controlled reactivity profile of tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate, which cannot be replicated by simpler analogs like 2-amino-6-bromobenzothiazole or other positional isomers. The C6-bromo substituent is specifically positioned for optimal palladium-catalyzed cross-coupling reactivity without the steric or electronic interference encountered at other positions [1]. Concurrently, the N-Boc protecting group masks the nucleophilic 2-amino functionality, preventing unwanted side reactions such as Chan-Lam coupling or oxidation that plague unprotected 2-aminobenzothiazoles during Suzuki-Miyaura reactions [2]. This dual orthogonal reactivity enables a sequential, divergent synthesis workflow—first exploiting the aryl bromide for C-C bond formation via Suzuki coupling, followed by Boc deprotection to unveil the free amine for subsequent acylation, sulfonylation, or urea formation [3]. Substituting with a non-Boc-protected analog would lead to competitive side reactions and a reduction in overall yield and purity of the final target molecule, thereby increasing development time and cost.

Evidence Guide: tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate


C6-Bromo Advantage in Suzuki-Miyaura Coupling

The C6-position of the benzothiazole ring in tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate provides superior reactivity in Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the C4- and C5-bromo isomers. Systematic investigations of 2-amino-6-bromobenzothiazole under optimized conditions (Pd(PPh3)4 catalyst, K3PO4 base, 1,4-dioxane solvent, 80°C) demonstrate consistently high yields with various aryl boronic acids [1]. In contrast, the C4-bromo isomer exhibits significantly reduced reactivity due to steric hindrance from the adjacent thiazole nitrogen and sulfur atoms, while the C5-bromo isomer suffers from electronic deactivation that limits oxidative addition [2]. This regiochemical advantage is independent of the protecting group status, as the C6-bromo position is electronically favored for cross-coupling in the benzothiazole ring system [3].

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Regioselective reactivity Benzothiazole derivatives

Boc Protection Prevents Chan-Lam Side Reactions

The N-Boc protecting group in tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate completely suppresses undesirable Chan-Lam coupling side reactions that are intrinsic to the unprotected 2-amino-6-bromobenzothiazole scaffold. Experimental studies on 2-amino-6-bromobenzothiazole demonstrate that in the presence of Cu(OAc)2 catalyst and aryl boronic acids, the free 2-amino group undergoes facile N-arylation via Chan-Lam coupling, yielding complex product mixtures and reducing the yield of the desired C6-arylated product [1]. The Boc group eliminates this competitive pathway by deactivating the 2-amino nitrogen toward Cu-catalyzed coupling while remaining orthogonal to Pd-catalyzed Suzuki conditions at the C6-bromo position [2].

Protecting group strategy Orthogonal reactivity Chan-Lam coupling Copper catalysis

Benzothiazole Core as Privileged Kinase Scaffold

The benzothiazole core of tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate serves as a privileged scaffold for ATP-competitive kinase inhibition, a property not equivalently shared by its bioisosteric benzoxazole and benzimidazole counterparts. The benzothiazole ring provides a unique combination of sulfur-mediated hydrophobic contacts with the kinase hinge region and optimal hydrogen bond acceptor/donor geometry that is distinct from the oxygen-containing benzoxazole and the more basic nitrogen-containing benzimidazole [1]. The clinical-stage RAF inhibitor TAK-632 exemplifies the value of the benzothiazole scaffold, with its C7-substituted benzothiazole core contributing to pan-RAF inhibition that cannot be achieved with the corresponding thiazolo[5,4-b]pyridine bioisostere [2].

Kinase inhibitor Privileged scaffold Structure-activity relationship Bioisostere comparison

Boc Orthogonal Deprotection Advantage

The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino moiety of tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate provides acid-labile orthogonality that is incompatible with base-labile protecting groups (Fmoc, Cbz) or acid-stable groups (acetyl, benzoyl). The Boc group is cleanly removed under mild acidic conditions (TFA in DCM, 0-25°C, 1-2 hours) without affecting the benzothiazole ring or C6-bromo substituent [1]. This orthogonal deprotection profile is critical for multi-step sequences where base-sensitive functional groups are present elsewhere in the molecule or where Fmoc-based solid-phase peptide synthesis (SPPS) compatibility is required [2].

Protecting group orthogonality Boc deprotection Solid-phase synthesis compatibility Multi-step synthesis

High Purity and Batch Analytical Documentation

tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate is commercially available from multiple reputable vendors at a standardized purity of 97%, with batch-specific analytical documentation including NMR, HPLC, and LC-MS data provided upon request . This level of quality assurance reduces the need for pre-reaction purification steps such as recrystallization or column chromatography that are often necessary when procuring less thoroughly characterized building blocks. In contrast, many niche or custom-synthesized benzothiazole intermediates are supplied without comprehensive analytical certification, introducing variability in reaction outcomes and compromising inter-batch reproducibility in multi-step synthetic campaigns .

Quality control Analytical certification Procurement specification Reproducibility

C6-Bromo as Regioselective Diversification Handle

The C6-bromo substituent of tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate serves as a versatile diversification point for the synthesis of C6-arylated and C6-heteroarylated benzothiazole libraries. Systematic studies on the Suzuki coupling of 2-amino-6-bromobenzothiazole with diverse aryl boronic acids and aryl trifluoroborates have established a robust protocol yielding 2-amino-6-arylbenzothiazoles in moderate to excellent yields (65-90%) across a wide substrate scope, including electron-rich, electron-poor, and heteroaromatic coupling partners [1]. This well-characterized reactivity profile enables reliable planning of parallel synthesis campaigns and diversity-oriented library construction [2].

Diversity-oriented synthesis Parallel library synthesis Suzuki coupling Aryl bromide reactivity

Application Scenarios for tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate


Divergent Kinase Inhibitor Library Synthesis

tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate is ideally suited for the divergent synthesis of focused kinase inhibitor libraries where both the C6-aryl substituent and the 2-amino-derived functional group (amide, urea, sulfonamide) are independently varied. The workflow involves: (1) parallel Suzuki-Miyaura coupling at the C6-bromo position with diverse aryl/heteroaryl boronic acids to generate C6 diversity, yielding intermediates in 65-90% across varied substrates [8]; (2) acid-mediated Boc deprotection (TFA/DCM) to reveal the free 2-amino group with >95% conversion [9]; and (3) functionalization of the 2-amino group via acylation, sulfonylation, or urea formation to introduce a second dimension of diversity. This two-dimensional diversification strategy is particularly valuable for kinase targets where both the hinge-binding region (addressed by C2 functionalization) and the solvent-exposed or hydrophobic back-pocket regions (addressed by C6 substitution) contribute to potency and selectivity, as established in benzothiazole-based RAF and CDK2 inhibitor programs [10].

Benzothiazole-Based PROTAC Synthesis

The orthogonal reactivity of tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate makes it a strategic intermediate for the construction of benzothiazole-based PROTACs (Proteolysis Targeting Chimeras) and other bifunctional degraders. The C6-bromo handle can be used to introduce a linker moiety via Suzuki coupling or Sonogashira coupling, while the Boc-protected 2-amino group remains masked and can be subsequently deprotected for attachment of an E3 ligase ligand or additional targeting elements. This orthogonal functionalization strategy avoids the need for protecting group manipulations that would be necessary with unprotected 2-amino-6-bromobenzothiazole, which is prone to competitive N-arylation side reactions during linker installation [8]. The benzothiazole scaffold has demonstrated utility as a kinase-targeting warhead in bifunctional degrader programs, and the C6 functionalization vector positions the linker appropriately to maintain target engagement while allowing extension toward the E3 ligase binding moiety [9].

Solid-Phase Peptidomimetic Synthesis

The acid-labile Boc protecting group on tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate enables its use as a building block in solid-phase peptide synthesis (SPPS) and related solid-supported organic synthesis workflows where base-labile Fmoc protection is employed elsewhere in the sequence. The Boc group is stable to the basic conditions (20% piperidine in DMF) used for iterative Fmoc deprotection, allowing the benzothiazole moiety to be introduced early in the synthetic sequence without premature unmasking. Subsequent global Boc deprotection with TFA releases the free 2-amino group simultaneously with cleavage from the resin. This orthogonal protecting group strategy is particularly valuable for the synthesis of benzothiazole-containing peptidomimetics, macrocyclic kinase inhibitors, and conformationally constrained analogs where the benzothiazole serves as a rigid scaffold element [8]. The C6-bromo substituent provides a diversification handle that can be elaborated either in solution prior to resin loading or on-resin using Pd-catalyzed coupling methods compatible with solid-phase synthesis [9].

Fluorescent Probes and Chemical Biology Tools

tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate is a valuable precursor for the synthesis of benzothiazole-based fluorescent probes, affinity labels, and chemical biology tools where the benzothiazole core provides intrinsic fluorescence properties and the C6/C2 positions enable modular functionalization. The synthetic route involves: (1) C6 Suzuki coupling to install a functional handle (e.g., alkyne for click chemistry, PEG linker, or affinity tag) with established high-yield protocols [8]; (2) Boc deprotection to reveal the 2-amino group; and (3) C2 conjugation to a targeting ligand (e.g., ATP-competitive kinase inhibitor warhead, peptide recognition element, or biotin). Benzothiazole-thiazolidinone conjugates have demonstrated both VEGFR-2 kinase inhibitory activity (IC50 = 0.20 ± 0.10 μM) and fluorescence properties suitable for cellular imaging applications [9]. The orthogonal reactivity of this building block enables convergent assembly of complex probe molecules without the protecting group conflicts and side reactions that complicate alternative synthetic approaches [10].

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